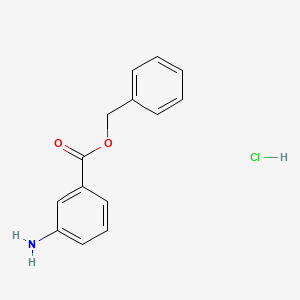

Benzyl 3-aminobenzoate hydrochloride

Description

Benzyl 3-aminobenzoate hydrochloride is an organic compound comprising a benzoic acid derivative esterified with benzyl alcohol, where the amino group (-NH₂) is positioned at the meta (3rd) position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key properties inferred from analogous compounds (e.g., benzyl 3-aminopropanoate hydrochloride, CAS 99616-43-0) include:

- Molecular formula: Likely C₁₄H₁₄ClNO₂ (based on structural analogs).

- Hazards: No significant hazards reported for similar amino esters; however, standard laboratory precautions (ventilation, PPE) are recommended .

- Applications: Potential intermediate in drug development or organic synthesis, akin to ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate hydrochloride, which is noted for versatility in pharmaceutical building blocks .

Properties

IUPAC Name |

benzyl 3-aminobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11;/h1-9H,10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBQQOKPBCXXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-aminobenzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in an organic solvent like toluene or ethanol. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process but optimized for large-scale operations. This involves continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs. The final product is often obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-aminobenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

Oxidation: Nitrobenzyl 3-aminobenzoate

Reduction: Benzyl 3-aminobenzyl alcohol

Substitution: Various substituted benzyl 3-aminobenzoates

Scientific Research Applications

Benzyl 3-aminobenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-aminobenzoate hydrochloride involves its interaction with biological membranes. It can bind to specific receptors or ion channels, altering their function. For example, as a local anesthetic, it can block sodium channels in nerve cells, preventing the transmission of pain signals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between benzyl 3-aminobenzoate hydrochloride and its analogs:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings:

Substituent Position: Amino groups at the meta position (C3) on aromatic rings are common in bioactive molecules, while ortho-substituted analogs (e.g., methyl 3-amino-2-phenylpropanoate) may exhibit steric hindrance affecting reactivity .

Stability and Reactivity: Most amino esters (e.g., benzyl 3-aminopropanoate) show high thermal and chemical stability, with decomposition only under extreme conditions (e.g., combustion yields CO/CO₂) . Compounds like benzyl fentanyl hydrochloride are thermally stable but reactive with oxidizing agents, necessitating stringent handling protocols .

Applications: Drug Development: Methyl 3-[(methylamino)methyl]benzoate hydrochloride is used in synthesizing heterocycles (e.g., imidazoles, quinolines), highlighting the role of amino esters in constructing nitrogen-containing pharmacophores . Specialized Research: Benzyl fentanyl derivatives are restricted to opioid receptor studies due to their controlled substance status .

Research Implications and Limitations

- Data Gaps: Direct experimental data (e.g., solubility, melting point) for this compound is unavailable in the provided evidence, necessitating extrapolation from analogs.

- Safety Profiles: While most amino esters are low-hazard, benzyl fentanyl derivatives underscore the importance of compound-specific risk assessments .

Biological Activity

Benzyl 3-aminobenzoate hydrochloride, a derivative of aminobenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with a benzyl ester. This structure plays a crucial role in its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study conducted by , the compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its potential as an anti-cholinesterase agent. In vitro studies indicated that this compound inhibited acetylcholinesterase (AChE) activity with an IC50 value of 2.67 ± 0.05 µM, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

3. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. In cellular assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values of 22.54 µM and 5.08 µM, respectively . The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : The compound's ability to inhibit AChE suggests a mechanism where it competes with acetylcholine for binding sites, thereby enhancing cholinergic transmission.

- Cell Membrane Disruption : Its antimicrobial properties may stem from disrupting the integrity of bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, this compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque deposition in the brain .

Research Findings Summary

| Activity Type | IC50 Value | Observations |

|---|---|---|

| Antimicrobial | 32 - 64 µg/mL | Effective against various bacterial strains |

| Anti-Cholinesterase | 2.67 ± 0.05 µM | Significant inhibition of AChE activity |

| Anti-Cancer | MCF7: 22.54 µM | Induces apoptosis in cancer cells |

| A549: 5.08 µM | Modulates cell cycle progression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.